Technical Documentation Center

Nor NOHA monoacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Nor NOHA monoacetate

Core Science & Biosynthesis

Foundational

Topic: Nor-NOHA Monoacetate's Effect on Nitric Oxide Synthase (NOS) Competition

An In-depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Executive Summary The metabolic fate of L-arginine represents a critical control point in numerous physio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The metabolic fate of L-arginine represents a critical control point in numerous physiological and pathological processes. Two key enzymes, arginase and nitric oxide synthase (NOS), compete for this single substrate, leading to vastly different biological outcomes.[1][2][3] Arginase hydrolyzes L-arginine to L-ornithine and urea, fueling pathways for cell proliferation and collagen synthesis, while NOS oxidizes it to produce nitric oxide (NO) and L-citrulline, mediating vasodilation, neurotransmission, and immune responses.[4][5] An imbalance in this competition, often characterized by upregulated arginase activity, can deplete L-arginine pools available to NOS, leading to endothelial dysfunction and contributing to diseases like hypertension, atherosclerosis, and diabetes.[4][6][7] This guide focuses on Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent and selective arginase inhibitor, as a critical pharmacological tool to investigate and manipulate this enzymatic competition. Unlike its precursor NOHA, nor-NOHA does not directly inhibit or act as a substrate for NOS, making it an ideal instrument for specifically studying the consequences of arginase inhibition on NO production.[1][7] We will explore the mechanism of nor-NOHA, its impact on L-arginine bioavailability for NOS, and provide detailed protocols for researchers to quantify these effects in experimental systems.

The L-Arginine Crossroads: A Tale of Two Enzymes

In virtually all mammalian cells, L-arginine is not merely a building block for proteins but a crucial substrate for two competing enzymatic pathways that dictate cellular function and fate.[2][3]

  • Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, and iNOS) catalyzes the five-electron oxidation of L-arginine to produce NO, a transient gaseous signaling molecule, and L-citrulline.[8][9] The constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), produce low levels of NO for vasodilation and neurotransmission, respectively. The inducible isoform (iNOS) can be expressed in immune cells like macrophages to generate large, cytotoxic bursts of NO in response to inflammatory stimuli.[10][11][12]

  • Arginase: This enzyme exists in two isoforms. Arginase I, a cytosolic enzyme, is highly expressed in the liver as a component of the urea cycle.[2] Arginase II is a mitochondrial enzyme found in extrahepatic tissues, including the kidneys, and is implicated in regulating cellular L-arginine levels.[2] By hydrolyzing L-arginine to L-ornithine and urea, arginase provides the precursor for the synthesis of polyamines and proline, which are essential for cell growth, proliferation, and collagen deposition.[4]

The competition is fierce and physiologically significant. Because the Michaelis constant (Km) of NOS for L-arginine is much lower than that of arginase, NOS should theoretically be saturated under normal physiological conditions.[5] However, the "arginine paradox" describes the observation that supplemental L-arginine can still increase NO production, suggesting that intracellular L-arginine availability is spatially restricted or actively depleted. Upregulated arginase activity is a key mechanism behind this paradox, effectively shunting L-arginine away from NOS and thereby limiting NO production.[4][6]

cluster_0 L-Arginine Metabolism cluster_1 NOS Pathway cluster_2 Arginase Pathway L_Arginine L-Arginine (Common Substrate) NOS Nitric Oxide Synthase (eNOS, nNOS, iNOS) L_Arginine->NOS Competition Arginase Arginase (I & II) L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline O2, NADPH Physiological_Effects_NO Vasodilation Neurotransmission Immune Response NO_Citrulline->Physiological_Effects_NO Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea H2O Physiological_Effects_Ornithine Polyamine Synthesis Proline Synthesis Cell Proliferation Ornithine_Urea->Physiological_Effects_Ornithine cluster_main Mechanism of Nor-NOHA Action L_Arginine L-Arginine Substrate Arginase Arginase Active Site Mn2+ Mn2+ L_Arginine->Arginase Binds & is hydrolyzed NOS Nitric Oxide Synthase (NOS) Unaffected L_Arginine->NOS Available for NO Production Products L-Ornithine + Urea Products Arginase->Products Catalysis nor_NOHA nor-NOHA Inhibitor nor_NOHA->Arginase Binds & inhibits (Competitive) nor_NOHA->NOS No Interaction

Figure 2: Nor-NOHA's selective inhibition of arginase.

Data Presentation: Inhibitory Profile of Nor-NOHA

The efficacy of an inhibitor is quantified by its IC50 value—the concentration required to inhibit 50% of the enzyme's activity. Nor-NOHA demonstrates potent inhibition of both major arginase isoforms.

Compound Target Enzyme IC50 Value Comments Reference(s)
nor-NOHA Rat Liver Arginase (Type I)~0.5 µMHighly potent against the liver isoform.[13]
nor-NOHA Human Arginase IIExhibits 10-fold selectivity over Type IMore selective for the extrahepatic isoform.[14][15][16]
nor-NOHA General/Mixed Isoforms~2 µMPotent reversible, competitive inhibition.[14][15]
nor-NOHA Murine Macrophage Arginase~10-12 µMEffective in cellular models of inflammation.[1]
NOHA Murine Macrophage Arginase~400 µM~40-fold less potent than nor-NOHA.[1]

Table 1: Comparative inhibitory potency of nor-NOHA monoacetate.

Experimental Protocols & Workflows

To empirically validate the effect of nor-NOHA on the arginase-NOS axis, a series of well-defined assays are required.

cluster_workflow Experimental Workflow A 1. Sample Preparation (Cells or Tissue Lysate) B 2. Treatment Groups (Vehicle vs. nor-NOHA) A->B C1 3a. Arginase Activity Assay (Measure Urea Production) B->C1 Aliquot 1 C2 3b. NOS Activity Assay (Measure L-Citrulline or NO metabolites) B->C2 Aliquot 2 D1 4a. Quantify Urea (Colorimetric @ 540 nm) C1->D1 D2 4b. Quantify NO (Nitrite) (Griess Assay @ 540 nm) C2->D2 E 5. Data Analysis (Compare Treatment Groups) D1->E D2->E

Figure 3: Workflow for assessing nor-NOHA's effects.
Protocol 1: Arginase Activity Assay (Colorimetric)

This protocol measures the amount of urea produced from the hydrolysis of L-arginine, which is a direct indicator of arginase activity. [17] A. Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5) with 0.1% Triton X-100 and protease inhibitors.

  • Activation Buffer: 10 mM MnCl2 in 50 mM Tris-HCl (pH 7.5).

  • Substrate: 0.5 M L-arginine (pH 9.7).

  • Acidic Solution: H2SO4/H3PO4/H2O (1:3:7 v/v/v).

  • 9% α-isonitrosopropiophenone (ISPF) in 100% ethanol.

  • 96-well microplate and plate reader (540 nm).

B. Procedure:

  • Sample Preparation: Homogenize cells or tissue in Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate). Determine protein concentration using a BCA or Bradford assay.

  • Enzyme Activation: Mix 50 µL of lysate with 50 µL of Activation Buffer. Heat at 56°C for 10 minutes.

  • Treatment & Reaction: In separate tubes, add 50 µL of the activated lysate to tubes containing your experimental conditions (e.g., vehicle or varying concentrations of nor-NOHA).

  • Initiate Hydrolysis: Add 50 µL of 0.5 M L-arginine to each tube. Incubate at 37°C for 60 minutes.

  • Stop Reaction & Develop Color: Stop the reaction by adding 800 µL of the Acidic Solution. Add 25 µL of 9% ISPF.

  • Incubation: Heat the mixture at 100°C for 45 minutes. Allow cooling in the dark for 10 minutes.

  • Measurement: Transfer 200 µL from each tube to a 96-well plate. Read the absorbance at 540 nm.

  • Quantification: Calculate urea concentration based on a standard curve prepared with known urea concentrations. Normalize arginase activity to the total protein content of the lysate (e.g., in mU/mg protein).

Protocol 2: Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (NO2-), a stable and measurable breakdown product of NO in aqueous solution. [18][19] A. Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Nitrite Standard: Sodium nitrite (NaNO2) for generating a standard curve.

  • 96-well microplate and plate reader (540-550 nm).

B. Procedure:

  • Sample Collection: Collect cell culture supernatant from cells treated with vehicle or nor-NOHA. If using lysates, ensure they are deproteinized using a spin column to avoid interference.

  • Standard Curve: Prepare a series of nitrite standards (e.g., 0-100 µM) in the same medium as your samples.

  • Assay Plate Setup: Add 50-100 µL of your samples and standards to separate wells of a 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

  • Measurement: Read the absorbance at 540 nm within 30 minutes.

  • Quantification: Subtract the absorbance of a blank well (medium only) from all readings. Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Applications in Research and Drug Development

The ability to selectively inhibit arginase with nor-NOHA provides a powerful approach to study and potentially treat various pathologies.

  • Cardiovascular Disease: In conditions like hypertension, aging, and atherosclerosis, endothelial arginase is often upregulated, leading to eNOS uncoupling and reduced NO bioavailability. [4][7][20]Studies have shown that nor-NOHA can restore endothelium-dependent vasodilation in animal models and in patients with coronary artery disease, highlighting arginase as a therapeutic target. [7][21][22]* Immunology & Oncology: In the tumor microenvironment and during chronic infections, myeloid-derived suppressor cells (MDSCs) upregulate arginase, depleting local L-arginine and impairing T-cell function. [23]Nor-NOHA can be used to study how restoring L-arginine levels can enhance anti-tumor or anti-pathogen immunity.

  • Pulmonary Hypertension: Arginase activity is elevated in pulmonary hypertension, contributing to vasoconstriction and vascular remodeling. [2]Nor-NOHA is a valuable tool for investigating the therapeutic potential of arginase inhibition in this context.

Conclusion

The competition between arginase and NOS for L-arginine is a fundamental regulatory mechanism controlling nitric oxide synthesis and bioavailability. Nor-NOHA monoacetate serves as an indispensable pharmacological tool for researchers, offering potent and, crucially, selective inhibition of arginase without confounding direct effects on NOS. [1]By shunting the shared L-arginine substrate pool back towards the NOS pathway, nor-NOHA effectively increases NO production, providing a clear and measurable outcome. [1][3]The protocols and data presented in this guide offer a robust framework for scientists to explore the therapeutic potential of arginase inhibition and to further unravel the complex interplay between these two critical enzymes in health and disease.

References

  • Boucher, J. L., Moali, C., & Tenu, J. P. (1999). Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. British Journal of Pharmacology, 127(4), 833–840. [Link]

  • Jenkinson, C. P., Grody, W. W., & Cederbaum, S. D. (1996). Comparative properties of arginases. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 114(1), 107-132. [Link]

  • Chang, C. I., Liao, J. C., & Kuo, L. (2001). Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology-Heart and Circulatory Physiology, 280(1), H342-H348. [Link]

  • Yang, Z., & Ming, X. F. (2014). Arginase: a critical regulator of nitric oxide synthesis and vascular function. Vascular Pharmacology, 60(1), 27-35. [Link]

  • Popov, D., & Schultheiss, H. P. (2021). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Tsikas, D. (2000). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Enzymology, 321, 532-546. [Link]

  • Clement, B. (2012). Arginine metabolism by arginase and nitric oxide synthase (NOS) and involvement in physiologic pathways. Medicinal Research Reviews, 32(1), 49-81. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide detection methods in vitro and in vivo. Cardiovascular Research, 75(2), 250-260. [Link]

  • Stuehr, D. J. (1999). Nitric oxide synthase (NOS) activity assay: determination of produced NADP+. Methods in Enzymology, 301, 159-168. [Link]

  • Sikalidis, A. K., Mazor, K. M., & Lee, M. (2024). Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. International Journal of Molecular Sciences, 25(12), 6393. [Link]

  • ResearchGate. (n.d.). Effect of nor-NOHA on arginase activity and amino acid levels. Retrieved from [Link]

  • Berkowitz, D. E., White, R., Li, D., Minhas, K. M., Cernetich, A., Kim, S., Burke, S., Shoukas, A. A., & Nyhan, D. (2003). Arginase reciprocally regulates nitric oxide synthase activity and contributes to endothelial dysfunction in aging blood vessels. Circulation, 108(16), 2000-2006. [Link]

  • Ng, K. P., Manjeri, A., Lee, K. L., & et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PLoS One, 13(10), e0205254. [Link]

  • Shemyakin, A., Kövamees, O., Rafnsson, A., & et al. (2012). Arginase inhibition improves endothelial function in patients with coronary artery disease and type 2 diabetes mellitus. Circulation, 126(25), 2943-2950. [Link]

  • Sikka, G., Pandey, D., & Berkowitz, D. E. (2011). Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats. Journal of Applied Physiology, 111(4), 1118-1126. [Link]

  • Coudert, A. E., Fesler, P., & Demattei, C. (2012). Treatment with the arginase inhibitor Nω-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis. Arthritis Research & Therapy, 14(3), R121. [Link]

  • Kumar, S., & Gurtner, G. H. (2005). Developmental changes in arginase expression and activity in the lung. American Journal of Physiology-Lung Cellular and Molecular Physiology, 289(6), L1029-L1036. [Link]

  • Rath, M., Müller, I., Kropf, P., Closs, E. I., & Munder, M. (2014). Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. Frontiers in Immunology, 5, 532. [Link]

  • Elya, B., Handayani, R., & Budipratiwi, Y. K. (2018). Arginase Inhibitory and Antioxidant Activities of Caesalpinia coriaria (Jacq.) Willd. Bark Extract. Pharmacognosy Journal, 10(6). [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of nor-NOHA on vascular reactivity. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). nor-NOHA (monoacetate). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Tocris Bioscience Nor NOHA monoacetate 10mg. Retrieved from [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]

  • Palmer, R. M., Ashton, D. S., & Moncada, S. (1988). Vascular endothelial cells synthesize nitric oxide from L-arginine. Nature, 333(6174), 664-666. [Link]

  • Förstermann, U., & Kleinert, H. (1995). Nitric oxide synthase: expression and expressional control of the three isoforms. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(4), 351-364. [Link]

  • Demougeot, C., Prigent-Tessier, A., & Marie, C. (2012). Treatment with the arginase inhibitor Nω-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis. Arthritis Research & Therapy, 14(3), R121. [Link]

  • Steppan, J., Ryoo, S., & Berkowitz, D. E. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278. [Link]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]

  • Arzumanian, V., Stankevičius, E., Laukevičienė, A., & Kėvelaitis, E. (2003). Mechanisms of nitric oxide synthesis and action in cells. Medicina (Kaunas, Lithuania), 39(4), 307-314. [Link]

  • Panda, S., & Bahal, R. (2014). Nitric Oxide Synthases and Their Inhibitors: A Review. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1035. [Link]

  • Li, H., & Poulos, T. L. (2005). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. Biochemistry, 44(44), 14471–14479. [Link]

Sources

Protocols & Analytical Methods

Method

Nor NOHA monoacetate cell culture treatment concentration range

Introduction & Mechanism of Action Nor-NOHA monoacetate ( -hydroxy-nor-L-arginine monoacetate) is a highly potent, reversible, and competitive inhibitor of Arginase (both isoforms I and II). In the context of cell physio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Nor-NOHA monoacetate (


-hydroxy-nor-L-arginine monoacetate) is a highly potent, reversible, and competitive inhibitor of Arginase (both isoforms I and II). In the context of cell physiology, it acts as a critical metabolic switch.

By inhibiting Arginase, Nor-NOHA prevents the hydrolysis of L-Arginine into L-Ornithine and Urea.[1] This blockade shunts the intracellular L-Arginine pool towards Nitric Oxide Synthase (NOS) , significantly enhancing the production of Nitric Oxide (NO) and Citrulline. This mechanism is pivotal in:

  • Macrophage Polarization: Driving the shift from an M2 (pro-repair) to an M1 (pro-inflammatory/antimicrobial) phenotype.

  • Endothelial Function: Restoring NO bioavailability to improve vasodilation.[2]

  • Cancer Metabolism: Inducing apoptosis in Arginase-dependent tumors or those under hypoxic stress.

Mechanistic Pathway Diagram

ArginineFlux Arginine L-Arginine Arginase Arginase I/II Arginine->Arginase Hydrolysis NOS Nitric Oxide Synthase (NOS) Arginine->NOS Oxidation NorNOHA Nor-NOHA (Inhibitor) NorNOHA->Arginase Blocks Ornithine L-Ornithine + Urea Arginase->Ornithine NO Nitric Oxide (NO) + Citrulline NOS->NO Downstream M1 Polarization Vasodilation Apoptosis NO->Downstream

Figure 1: Nor-NOHA blocks Arginase, redirecting L-Arginine flux toward NOS to generate Nitric Oxide.[2]

Reconstitution & Storage Protocol

Critical Note: Nor-NOHA is hygroscopic and sensitive to oxidation. Proper handling is essential to maintain potency.

Solubility Data
  • Water: Soluble up to ~100 mg/mL (highly recommended for cell culture to avoid DMSO toxicity).

  • DMSO: Soluble up to ~5 mg/mL.[1]

  • PBS (pH 7.2): Soluble up to ~10 mg/mL.[1]

Preparation Steps[3][4][5][6][7]
  • Calculate: Determine the mass required for a 10 mM or 50 mM stock solution .

    • Molecular Weight:[1][3][4][5][6] ~236.23 g/mol (free base) / ~296.3 g/mol (acetate salt). Check your specific vial label , as the salt form affects the calculation.

  • Dissolve: Add sterile, deionized water or PBS. Vortex gently. If precipitation occurs, sonicate briefly (water bath) at room temperature.

  • Aliquot: Do NOT store the bulk solution at 4°C. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store:

    • -80°C: Stable for 6 months (Recommended).[7][8][3]

    • -20°C: Stable for 1 month.

Dose Optimization Strategy

Expert Insight: While the cell-free


 of Nor-NOHA is extremely low (~0.5 µM), the effective concentration in cell culture is often 20-100x higher .

Why? The "Arginine Competition" Factor: Nor-NOHA is a competitive inhibitor.[5][9] Standard cell culture media (DMEM, RPMI) contain high concentrations of L-Arginine (0.4 mM – 1.1 mM). High extracellular arginine competes with Nor-NOHA for the enzyme's active site. Therefore, you must use a concentration sufficient to outcompete the arginine in your media.

Recommended Concentration Ranges
ApplicationCell TypeConc. RangeDurationKey Outcome
Enzymatic Inhibition Endothelial Cells (HUVEC)10 – 50 µM 1 - 24 hRestoration of vasodilation; >90% Arginase inhibition.
Macrophage Polarization RAW 264.7, BMDM10 – 100 µM 24 - 48 hShift to M1 phenotype; Increased NO release.
Apoptosis Induction Leukemic Cells (K562)0.5 – 1.0 mM 48 - 72 hHypoxia-specific apoptosis; metabolic starvation.
Parasite Control Macrophage/Trypanosome500 µM 72 hReduction in parasite load via NO mechanism.

Experimental Protocol: Macrophage Polarization

This protocol describes the use of Nor-NOHA to enhance M1 polarization in RAW 264.7 macrophages.

Materials
  • Nor-NOHA Stock: 50 mM in sterile water.

  • Media: DMEM + 10% FBS (Standard Arginine conc. ~0.4 mM).[6]

  • Assay: Griess Reagent (for Nitrite/NO detection).

Workflow Diagram

ProtocolWorkflow Step1 1. Seed Cells (RAW 264.7, 5x10^5 cells/mL) Step2 2. Adherence Phase (Overnight at 37°C) Step1->Step2 Step3 3. Treatment Add Nor-NOHA (10-100 µM) Step2->Step3 Step4 4. Incubation (24 - 48 Hours) Step3->Step4 Step5 5. Harvest Supernatant (For Griess Assay) Step4->Step5 Step6 6. Harvest Lysate (For Urea/Western Blot) Step4->Step6

Figure 2: Step-by-step workflow for treating macrophages with Nor-NOHA.

Step-by-Step Procedure
  • Seeding: Plate RAW 264.7 cells in a 24-well plate at

    
     cells/well in 500 µL complete media. Allow to adhere overnight.
    
  • Starvation (Optional but Recommended): Replace media with low-serum (1% FBS) media for 4 hours prior to treatment to synchronize the cell cycle and reduce background signaling.

  • Treatment:

    • Prepare fresh working solutions of Nor-NOHA in warm media.

    • Low Dose: 10 µM (Targeting specific enzymatic inhibition).

    • High Dose: 100 µM (Targeting maximal NO flux).

    • Control: Vehicle (Water) equivalent volume.

    • Positive Control: LPS (100 ng/mL) + IFN-

      
       (Standard M1 inducer).
      
  • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO2.

  • Readout 1 (Supernatant): Collect 50 µL of supernatant for Griess Assay . Mix 1:1 with Griess reagent, incubate 10 mins, read absorbance at 540 nm. Expect increased Nitrite in Nor-NOHA treated wells.

  • Readout 2 (Lysate): Lyse cells to measure Urea production. Expect decreased Urea in Nor-NOHA treated wells.[10]

Validation & Troubleshooting

How do you know the treatment worked?

  • Primary Validation (The "See-Saw" Effect):

    • Successful inhibition should result in Decreased Urea AND Increased Nitrite (NO) in the supernatant. If you see decreased Urea but NO does not rise, check for iNOS expression levels (Nor-NOHA only provides the substrate; the enzyme iNOS must be present).

  • Toxicity Check:

    • At concentrations >500 µM, monitor cell viability using MTT or Trypan Blue. High doses can induce apoptosis, particularly in cancer cells or under hypoxic conditions.

  • Stability Failure:

    • If results are inconsistent, the Nor-NOHA stock may have hydrolyzed. Always use fresh aliquots stored at -80°C.

References

  • NCATS Inxight Drugs. N-omega-hydroxy-nor-L-arginine (Nor-NOHA) Biological Profile.[1] Retrieved from [Link]

  • Ng, K. P., et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions.[7][9] PLoS One.[7][6][11] Retrieved from [Link]

  • Steppan, J., et al. (2013). Arginase inhibition with Nor-NOHA improves endothelial function in diabetes. Circulation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of Nor NOHA monoacetate in aqueous buffers

Technical Support Center: Troubleshooting Nor-NOHA Monoacetate Precipitation Introduction: The Chemistry of Stability Welcome to the Technical Support Center. I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Nor-NOHA Monoacetate Precipitation

Introduction: The Chemistry of Stability

Welcome to the Technical Support Center. I am your Senior Application Scientist. You are likely here because your Nor-NOHA monoacetate (


-hydroxy-nor-L-arginine) has precipitated in an aqueous buffer, or you are planning an experiment and wish to avoid this common pitfall.

Nor-NOHA is a potent, reversible arginase inhibitor.[1][2][3][4] Chemically, it is an amino acid analog provided as an acetate salt.[1][5] The "precipitation" users encounter is rarely a degradation of the molecule itself but rather a physical phase separation driven by ionic strength, pH shock, or the "salting-out" effect.

This guide treats your protocol as a chemical system. We will stabilize that system.

Module 1: Critical Solubility Parameters

Before mixing, review the physical limits of Nor-NOHA monoacetate. Exceeding these boundaries is the primary cause of precipitation.

Table 1: Solubility & Stability Data

ParameterLimit / SpecificationNotes
Max Solubility (Water) ~30–50 mg/mLBest solvent for initial stock. Acidic pH (~5.0).
Max Solubility (PBS pH 7.2) ~10 mg/mLCritical Threshold. High salt promotes precipitation.
Max Solubility (DMSO) ~5–10 mg/mLGood for organic stocks, but check biological tolerance.
Molecular Weight 236.23 g/mol Use this for molarity calculations (Monoacetate salt).
Storage (Solid) -20°CHygroscopic.[5] Keep desiccated.
Storage (Aqueous Stock) -20°C or -80°CDo not store >24h at 4°C. Unstable in solution long-term.

Expert Insight: The monoacetate salt creates an acidic environment when dissolved in water. When you add this directly to a high-molarity buffer (like 10x PBS), the sudden pH shift and high ionic strength can force the molecule out of solution before it disperses.

Module 2: The "Safe-Solubilization" Protocol

To prevent precipitation, do not add the powder directly to the buffer. Follow this Two-Step Solubilization Workflow .

Step-by-Step Methodology
  • Prepare the Primary Stock (Water):

    • Dissolve Nor-NOHA monoacetate powder in degassed, deionized water (or sterile water) to a concentration of 20–50 mg/mL .

    • Why? It is highly soluble in water. This ensures the crystals are fully dissociated.

    • Action: Vortex gently. If particles persist, sonicate for 5–10 seconds.

  • Dilute into Buffer (The "Drop-in" Technique):

    • Slowly add the concentrated water stock to your experimental buffer (e.g., PBS) while stirring or vortexing.

    • Target: Ensure the final concentration in PBS does not exceed 10 mg/mL .

    • Why? This gradual introduction prevents local areas of supersaturation that trigger nucleation (crystal growth).

  • Filtration (Sterilization):

    • Pass the solution through a 0.22 µm PVDF or PES filter .

    • Note: Do not use nylon filters if avoidable, as some amino acid analogs can bind non-specifically, reducing actual concentration.

Visual Workflow: Solubilization Logic

SolubilizationWorkflow Start Nor-NOHA Powder Step1 Dissolve in Pure Water (20-50 mg/mL) Start->Step1 Check Clear Solution? Step1->Check Sonicate Sonicate (5-10s) Check->Sonicate No (Cloudy) Step2 Dilute into Buffer (PBS) (Max Final: 10 mg/mL) Check->Step2 Yes (Clear) Sonicate->Check Filter Filter (0.22 µm) Step2->Filter Use Experiment / Aliquot Filter->Use

Figure 1: The "Safe-Solubilization" workflow prioritizes dissolving in water first to avoid ionic shock.

Module 3: Troubleshooting FAQs

These scenarios address specific failure points reported by users.

Scenario A: "My solution turned cloudy immediately upon adding PBS."
  • Diagnosis: You likely exceeded the solubility product (

    
    ) or experienced the "Salting Out" effect.
    
  • The Fix:

    • Check your calculation. Is the final concentration >10 mg/mL?

    • If yes, dilute immediately with more PBS.

    • If no, did you add powder directly to PBS? If so, switch to the Water Stock method (Module 2).

    • Rescue: Warm the solution to 37°C for 5–10 minutes and sonicate. If it clears, use immediately. If not, filter (but acknowledge concentration loss).

Scenario B: "Crystals appeared after thawing my stock solution."
  • Diagnosis: Freeze-concentration effect. As water freezes, solutes are pushed into a hyper-concentrated liquid pocket, causing precipitation that doesn't redissolve easily upon thawing.

  • The Fix:

    • Do not refreeze. Nor-NOHA stocks should be single-use aliquots.

    • Sonicate the vial in a water bath at 30°C–37°C until clear.

    • Vortex vigorously.

Scenario C: "The pH of my medium changed after adding Nor-NOHA."
  • Diagnosis: Nor-NOHA monoacetate is acidic.

  • The Fix:

    • If using a low-capacity buffer (like unbuffered saline), the pH will drop.

    • Action: Use a buffered system (PBS, HEPES) with sufficient capacity (at least 10mM buffer strength). Check pH after addition; adjust with dilute NaOH if strictly necessary, but be careful—high pH can degrade the inhibitor.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose the root cause of precipitation in your current sample.

TroubleshootingTree Problem Precipitation Observed SolventCheck Is solvent PBS/Saline? Problem->SolventCheck ConcCheck Is Conc > 10 mg/mL? SolventCheck->ConcCheck Yes Action3 Check pH compatibility (Avoid pH > 8) SolventCheck->Action3 No (Other Buffer) TempCheck Was it Frozen? ConcCheck->TempCheck No Action1 Dilute sample or Switch to Water Stock ConcCheck->Action1 Yes Action2 Warm (37°C) & Sonicate TempCheck->Action2 Yes TempCheck->Action3 No

Figure 2: Diagnostic decision tree for identifying the cause of precipitation.

References & Authoritative Sources

  • Cayman Chemical. Nor-NOHA (acetate) Product Information & Solubility Data.[2][6] (Item No. 10006861).

    • [5]

  • Tocris Bioscience. Nor NOHA monoacetate Technical Data.[7] (Catalog No. 4834).

  • Custot, J., et al. (1997). The new alpha-amino acid N(omega)-hydroxy-nor-L-arginine: a high-affinity inhibitor of arginase well adapted to bind to its manganese cluster.[1] Journal of the American Chemical Society.[1][5]

  • MedChemExpress. Nor-NOHA monoacetate Solubility & Preparation. (Cat.[2][6][8][9] No. HY-112885).[8]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Nor-NOHA Monoacetate vs. DFMO for Polyamine Synthesis Inhibition

Part 1: Executive Summary & Strategic Positioning In the manipulation of polyamine metabolism, researchers often face a binary choice between Nor-NOHA monoacetate and DFMO (Eflornithine) . While both agents ultimately re...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

In the manipulation of polyamine metabolism, researchers often face a binary choice between Nor-NOHA monoacetate and DFMO (Eflornithine) . While both agents ultimately reduce polyamine pools, they act at distinct metabolic checkpoints with vastly different biological consequences.

  • DFMO (Difluoromethylornithine): The "Sledgehammer." It is a suicide inhibitor of Ornithine Decarboxylase (ODC), the rate-limiting step committed to polyamine synthesis.[1][2] It is the gold standard for blocking proliferation but causes an accumulation of upstream ornithine.

  • Nor-NOHA (Nω-hydroxy-nor-L-arginine) Acetate: The "Valve Controller." It is a potent, reversible inhibitor of Arginase (ARG1/ARG2). By blocking the conversion of Arginine to Ornithine, it starves the polyamine pathway at the source while simultaneously shunting Arginine toward Nitric Oxide Synthase (NOS).

Decision Heuristic:

  • Choose DFMO if your primary endpoint is cell cycle arrest or tumor proliferation inhibition.

  • Choose Nor-NOHA if your focus is immuno-metabolism (Macrophage M1/M2 polarization) or studying the Arginine-NO axis .

Part 2: Mechanistic Deep Dive & Pathway Visualization

To understand the divergent effects of these inhibitors, one must visualize the Arginine-Ornithine-Polyamine axis.

The Metabolic Fork: Urea Cycle vs. Polyamine Synthesis[3]

PolyaminePathway cluster_0 Urea Cycle / Immune Modulation cluster_1 Polyamine Synthesis / Proliferation Arginine L-Arginine ARG Arginase (ARG1/2) Arginine->ARG iNOS iNOS / eNOS Arginine->iNOS Ornithine L-Ornithine ODC ODC Ornithine->ODC Urea Urea Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine NO Nitric Oxide (NO) Citrulline L-Citrulline ARG->Ornithine ARG->Urea ODC->Putrescine iNOS->NO iNOS->Citrulline NorNOHA Nor-NOHA (Arginase Inhibitor) NorNOHA->ARG Reversible Competition DFMO DFMO (ODC Inhibitor) DFMO->ODC Irreversible Suicide Inhibition

Figure 1: The Arginine-Polyamine Axis.[3] Nor-NOHA acts upstream, preserving Arginine for NO production. DFMO acts downstream, specifically blocking Putrescine generation.

Part 3: Technical Specifications & Comparative Data

The following data aggregates kinetic parameters from mammalian enzyme assays (Rat Liver Arginase for Nor-NOHA; Mammalian ODC for DFMO).

FeatureNor-NOHA MonoacetateDFMO (Eflornithine)
Primary Target Arginase I & II (ARG1/ARG2)Ornithine Decarboxylase (ODC)
Mechanism Reversible, Competitive Transition-state AnalogIrreversible "Suicide" Inhibitor
Binding Affinity (Ki) ~0.5 µM (Rat Liver Arginase) [1]N/A (Irreversible);

dependent
Cell Culture IC50 10 - 20 µM (Macrophage Arginase) [2]0.5 - 5.0 mM (Proliferation arrest) [3]
Effect on Arginine Increases (Substrate accumulation)No direct effect
Effect on Ornithine Decreases (Product depletion)Increases (Substrate accumulation)
Effect on NO Increases (Shunts Arg to iNOS)Minimal/Indirect
Solubility Water soluble (>10 mg/mL). Sensitive to oxidation.Highly water soluble. Very stable.
Critical Handling Note on Salt Forms
  • Nor-NOHA: Often supplied as an acetate salt (mono- or di-acetate).[4][5]

    • Calculation: Always correct for the molecular weight of the specific salt batch.

    • Stability:[4] Hygroscopic. Store desicated at -20°C. Solutions in PBS/water are stable for <24h; prepare fresh or freeze aliquots.

  • DFMO: Stable in solution. Can be kept at 4°C for weeks.

Part 4: Experimental Protocols & Workflows

Protocol A: Validating Arginase Inhibition (Nor-NOHA)

Objective: Confirm Nor-NOHA is blocking the Urea cycle and shifting metabolism to NO.

  • Cell Seeding: Seed RAW 264.7 macrophages (or target cells) at

    
     cells/mL.
    
  • Treatment:

    • Control: Vehicle (Media/PBS).

    • Stimulation (Optional): IL-4 (20 ng/mL) to induce Arginase-1 (M2 phenotype).

    • Inhibitor: Add Nor-NOHA (10 µM - 50 µM) .

  • Incubation: 24 - 48 hours.

  • Readout 1 (Urea Assay - The Gold Standard):

    • Lyse cells in 0.1% Triton X-100 containing protease inhibitors.

    • Activate enzyme: Add 25 µL lysate + 25 µL 10mM MnCl₂; heat at 56°C for 10 min.[6]

    • Substrate addition: Add 0.5M L-Arginine (pH 9.7); incubate 60 min at 37°C.

    • Stop & Develop: Add Acid Mixture (

      
       1:3:7) and α-isonitrosopropiophenone.[6] Boil 30 min.
      
    • Result: Nor-NOHA treated cells should show significantly lower absorbance at 540nm (reduced Urea) [4].

  • Readout 2 (Nitrite/Griess Assay):

    • Take supernatant. Mix 1:1 with Griess Reagent.

    • Result: Nor-NOHA treated cells should show higher nitrite levels (due to Arginine shunting to iNOS).

Protocol B: Validating ODC Inhibition (DFMO)

Objective: Confirm DFMO is arresting proliferation via polyamine depletion.

  • Cell Seeding: Seed cancer cells (e.g., Neuroblastoma or Colon Cancer) at low density (

    
     cells/well in 96-well).
    
  • Treatment:

    • DFMO: Titrate 0.5 mM to 5 mM . (Note: High concentration is required due to rapid ODC protein turnover, half-life ~20 mins).

    • Rescue Control (Crucial): DFMO + Putrescine (10 - 100 µM) .

  • Incubation: 72 - 96 hours (Polyamines deplete slowly; allow >2 cell cycles).

  • Readout:

    • MTT/CellTiter-Glo for viability.

    • Validation: DFMO should reduce viability by >50%. The Rescue Control (DFMO+Putrescine) must restore viability to near-control levels. If Putrescine does not rescue, the toxicity is off-target.

Part 5: Application Decision Matrix

When designing your study, use this logic flow to select the correct inhibitor.

DecisionMatrix Start Primary Research Question? Q1 Is the focus on Immune Cells (Macrophage/T-Cell)? Start->Q1 Q2 Is the focus on Cancer Cell Proliferation? Q1->Q2 No ImmuneBranch Are you studying M1/M2 Polarization? Q1->ImmuneBranch Yes CancerBranch Is the target MYC-driven? Q2->CancerBranch Yes Rec_NorNOHA RECOMMENDATION: Use Nor-NOHA (10-50 µM) ImmuneBranch->Rec_NorNOHA Yes (M2->M1 Shift) Rec_DFMO RECOMMENDATION: Use DFMO (1-5 mM) ImmuneBranch->Rec_DFMO No (Pure Polyamine effect) CancerBranch->Rec_NorNOHA No (Arginine Auxotrophy?) CancerBranch->Rec_DFMO Yes (ODC is MYC target)

Figure 2: Selection logic for Polyamine Inhibitors.

"Expert Tips" for the Bench
  • The "Arginine Steal" Trap: If using Nor-NOHA in co-culture (e.g., Macrophages + T-Cells), be aware that while Nor-NOHA restores Arginine levels (good for T-cells), it increases NO (which can be toxic to T-cells at high levels). Titration is key.

  • DFMO Half-Life: In vivo, DFMO has a short plasma half-life. In drinking water studies, 1-2% w/v is standard. In cell culture, do not change media frequently, or replenish DFMO with every change, as ODC protein regenerates rapidly.

  • Aminoguanidine Control: If using Nor-NOHA to study NO, use Aminoguanidine (an iNOS inhibitor) as a negative control to prove the effect is indeed NO-mediated.

Part 6: References

  • Custot, J., et al. (1996).[7] The New α-Amino Acid Nω-Hydroxy-nor-L-arginine: a High-Affinity Inhibitor of Arginase Well Adapted To Bind to Its Manganese Cluster.[4][7] Journal of the American Chemical Society.

  • Cayman Chemical. (n.d.). nor-NOHA (acetate) Product Information & Biological Activity.[4][8]

  • Bassiri, H., et al. (2015). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma.[1][9] Translational Pediatrics.

  • Chauhan, S., et al. (2024).[3] Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis.[3][6][10] Tropical Medicine and Infectious Disease.[10]

  • Selleck Chemicals. (n.d.). Nor-NOHA Acetate Datasheet and Solubility.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Arginase Activity: A Critical Comparison of Urea Colorimetric Assays

For researchers, scientists, and drug development professionals investigating the intricate roles of arginase in health and disease, accurate and reliable measurement of its enzymatic activity is paramount. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate roles of arginase in health and disease, accurate and reliable measurement of its enzymatic activity is paramount. This guide provides an in-depth, technical comparison of the widely used urea colorimetric assay for validating arginase activity, including that of its inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA). We will delve into the causality behind experimental choices, present self-validating protocols, and compare this method with a prominent alternative, offering the data and insights necessary to make informed decisions in your research.

The Central Role of Arginase: Beyond the Urea Cycle

Arginase, a manganese-dependent enzyme, is a critical component of the urea cycle, where it catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3][4] This function is essential for the detoxification of ammonia in the liver.[1][4] However, the significance of arginase extends far beyond ureagenesis. By competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, arginase activity can significantly impact the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][5] Consequently, dysregulation of arginase activity has been implicated in a range of pathologies, including cardiovascular diseases, cancer, and immune dysfunction, making it a compelling therapeutic target.[1][2][6][7]

There are two main isoforms of arginase in mammals, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular localization.[3][8][9] ARG1 is a cytosolic enzyme predominantly found in the liver, while ARG2 is a mitochondrial enzyme expressed in various tissues, including the kidneys and prostate.[8][9] It is important to note that most activity assays, including the urea colorimetric method, do not distinguish between these two isoforms.[10]

Principle of the Urea Colorimetric Assay for Arginase Activity

The urea colorimetric assay is a popular method for determining arginase activity due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[5][11][12] The fundamental principle lies in the direct measurement of urea, one of the products of the arginase-catalyzed reaction. The assay typically involves two key steps:

  • Enzymatic Reaction: The sample containing arginase is incubated with an excess of L-arginine as the substrate. The arginase in the sample converts L-arginine into L-ornithine and urea.

  • Colorimetric Detection of Urea: After the enzymatic reaction, a chromogen is added that specifically reacts with the produced urea under acidic and often heated conditions to form a colored product.[11][12][13] The intensity of the color, which is directly proportional to the amount of urea produced, is then measured using a spectrophotometer at a specific wavelength, typically around 430 nm or 540-570 nm depending on the specific reagents used.[11][12][13]

dot graph TD; A[L-Arginine] -- Arginase --> B(L-Ornithine); A -- Arginase --> C(Urea); C -- "Chromogen (e.g., diacetyl monoxime)" --> D{Colored Product}; D -- "Spectrophotometry (e.g., 430 nm)" --> E[Quantification of Arginase Activity];

end Figure 1: Workflow of the Urea Colorimetric Assay for Arginase Activity.

A Self-Validating Protocol for the Urea Colorimetric Arginase Assay

The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reliability of your results.

Materials:

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 430 nm

  • Incubator at 37°C

  • Sample containing arginase (e.g., tissue homogenate, cell lysate, purified enzyme)

  • L-arginine solution (e.g., 0.5 M, pH 9.7)

  • Manganese chloride (MnCl₂) solution (e.g., 10 mM)

  • Urea standard solution (e.g., 1 mM)

  • Colorimetric urea reagent (e.g., a mixture of Reagent A and Reagent B from a commercial kit, or a solution containing diacetyl monoxime and thiosemicarbazide in an acidic medium)[14]

  • Trichloroacetic acid (TCA) or similar acid to stop the reaction

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

Experimental Protocol:

  • Sample Preparation:

    • For tissue or cell samples, homogenize or lyse in a suitable buffer on ice.[15][16] Centrifuge to remove debris and collect the supernatant.[15][16]

    • If high levels of endogenous urea are expected, it is crucial to remove it. This can be achieved using a 10 kDa spin column to separate the larger enzyme from the smaller urea molecule.[15][16][17] This step is critical for accurate background correction.

  • Enzyme Activation:

    • In each well of the 96-well plate, add your sample.

    • Add MnCl₂ solution to each well to a final concentration of 1 mM. Manganese is an essential cofactor for arginase activity.[4][18]

    • Incubate for 10 minutes at 37°C to allow for the activation of the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the L-arginine solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[11][12]

  • Reaction Termination:

    • Stop the reaction by adding an acid, such as TCA. This will denature the enzyme and halt any further conversion of arginine.

  • Urea Standard Curve:

    • Prepare a series of urea standards of known concentrations in the same buffer as your samples. This is essential for converting the absorbance readings into absolute amounts of urea produced.

  • Color Development:

    • Add the colorimetric urea reagent to all wells (samples and standards).

    • Incubate the plate, often at an elevated temperature (e.g., 90-100°C) for a specific time as recommended by the reagent manufacturer, to allow for color development.[13]

    • Cool the plate to room temperature.

  • Absorbance Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 430 nm) using a microplate reader.[11]

Essential Controls for a Self-Validating System:

  • Blank: Contains all reagents except the enzyme source (sample). This corrects for any background absorbance from the reagents themselves.

  • Sample Blank (No Substrate Control): Contains the sample and all reagents except the L-arginine substrate. This is crucial to account for any endogenous urea present in the sample that was not removed during preparation.[14]

  • Positive Control: A sample with known arginase activity (e.g., purified arginase or a previously characterized lysate) should be included to validate the assay performance.[15]

  • Inhibitor Control (for nor-NOHA validation): When testing an inhibitor like nor-NOHA, include a control with the inhibitor and the enzyme to confirm its effect on arginase activity.

Alternative Method: The Ornithine-Ninhydrin Assay

While the urea colorimetric assay is widely used, it is not without its limitations. An alternative approach is to measure the other product of the arginase reaction: L-ornithine. The ornithine-ninhydrin assay is a colorimetric method based on the reaction of ninhydrin with ornithine under acidic conditions to produce a colored product that can be measured spectrophotometrically.[19]

dot graph TD; A[L-Arginine] -- Arginase --> B(L-Ornithine); A -- Arginase --> C(Urea); B -- "Ninhydrin (acidic conditions)" --> D{Colored Product}; D -- "Spectrophotometry" --> E[Quantification of Arginase Activity];

end Figure 2: Workflow of the Ornithine-Ninhydrin Assay for Arginase Activity.

Head-to-Head Comparison: Urea Colorimetric vs. Ornithine-Ninhydrin Assays

FeatureUrea Colorimetric AssayOrnithine-Ninhydrin Assay
Principle Measures the production of urea.Measures the production of L-ornithine.
Sensitivity Generally sensitive, with detection limits in the low U/L range.[11][20]Can be highly sensitive.
Specificity Can be prone to interference from endogenous urea in samples.Less susceptible to interference from urea.
Throughput Well-suited for high-throughput screening in 96-well plate format.[11][12]Can also be adapted for microplate format for higher throughput.[19]
Ease of Use Relatively simple and straightforward procedure.[11]May involve a boiling step, which can be more cumbersome.[19]
Cost Generally cost-effective.Reagents can be relatively inexpensive.
Key Consideration Crucial to remove or account for pre-existing urea in the sample.The reaction with ninhydrin is not entirely specific to ornithine.

Troubleshooting Common Issues in Urea Colorimetric Assays

IssuePotential CauseSolution
High Background Signal Endogenous urea in the sample.Deplete urea from the sample using a 10 kDa spin column before the assay.[15][17] Include a "no substrate" control for each sample to subtract the background.[14]
Contamination of reagents with urea.Use high-purity reagents and urea-free water.
Low or No Signal Inactive enzyme.Ensure proper storage and handling of samples. Confirm the presence of the Mn²⁺ cofactor.
Incorrect assay conditions (pH, temperature).Optimize the pH of the reaction buffer (typically around 9.5 for arginase) and ensure the incubation temperature is optimal (usually 37°C).[12]
Inhibitors present in the sample.Dilute the sample or use a purification step to remove potential inhibitors.
Poor Reproducibility Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of reagents.
Variation in incubation times or temperatures.Precisely control all incubation steps.
Turbidity in samples after adding urea reagent.[14]Centrifuge the plate or individual samples and transfer the supernatant to a new plate before reading the absorbance.[14]

Conclusion: Selecting the Right Assay for Your Research

The urea colorimetric assay remains a robust and valuable tool for validating arginase activity, particularly for high-throughput applications. Its simplicity and cost-effectiveness make it an attractive choice for many researchers. However, its susceptibility to interference from endogenous urea necessitates careful experimental design, including the crucial step of sample deproteinization and the inclusion of appropriate controls.

For studies where high levels of endogenous urea are a significant concern and cannot be easily removed, the ornithine-ninhydrin assay presents a viable alternative. Ultimately, the choice of assay will depend on the specific research question, the nature of the samples being analyzed, and the resources available. By understanding the principles, protocols, and limitations of each method, researchers can confidently and accurately measure arginase activity, paving the way for new discoveries in this important area of biomedical research.

References

  • Caldwell, R. B., Toque, H. A., Narayanan, S. P., & Caldwell, R. W. (2015). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 95(1), 87-115. [Link]

  • Assay Genie. (n.d.). Arginase Activity Assay Kit (Colorimetric) (BA0016). Retrieved from [Link]

  • Biocompare. (n.d.). Arginase Assay Kits. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Morris, S. M., Jr. (2016). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 96(4), 1249–1279. [Link]

  • Caldwell, R. W., & Perni, S. (2020). Biochemistry, pharmacology, and in vivo function of arginases. Pharmacological Reviews, 72(4), 888-919. [Link]

  • M-CSA. (n.d.). Arginase. Retrieved from [Link]

  • Popescu, A., et al. (2021). Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing. International Journal of Molecular Sciences, 22(21), 11689. [Link]

  • Morris, S. M., Jr. (2007). Determination of Mammalian Arginase Activity. In Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link]

  • Wang, J., et al. (2022). Arginase: Mechanisms and Clinical Application in Hematologic Malignancy. Frontiers in Oncology, 12, 891211. [Link]

  • Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Munder, M. (2009). Arginase: an emerging key player in the mammalian immune system. British Journal of Pharmacology, 158(3), 638-651. [Link]

  • Perni, S., & Caldwell, R. W. (2024). Biochemistry, pharmacology, and in vivo function of arginases. Pharmacological Reviews, 76(1), 1-32. [Link]

  • Benjamin, T., & Raper, H. S. (1936). An approximative colorimetric method for the determination of urea, with an application to the detection and quantitative estimation of arginase. Proceedings of the Royal Society B: Biological Sciences, 120(819), 499-509. [Link]

  • Caldwell, R. W., & Perni, S. (2024). Biochemistry, pharmacology and in vivo function of arginases. Pharmacological Reviews, 76(1), 1-32. [Link]

  • Costa, M., et al. (2020). Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective. International Journal of Molecular Sciences, 21(15), 5293. [Link]

  • Oyekan, A. O., & Omonkhua, A. A. (2009). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. The open clinical chemistry journal, 2, 1-6. [Link]

  • Immusmol. (2023, May 22). Assessing Arginase activity through an easy-to-use immunoassay now possible!. Retrieved from [Link]

  • Spector, E. B., Rice, S. C., & Cederbaum, S. D. (1983). Comparison of arginase activity in red blood cells of lower mammals, primates, and man. American journal of human genetics, 35(6), 1133–1140. [Link]

  • Corraliza, I. M., Campo, M. L., Soler, G., & Modolell, M. (1994). Determination of arginase activity in macrophages: a micromethod. Journal of immunological methods, 174(1-2), 231–235. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Arginase Assay Kit (DARG-100). Retrieved from [Link]

  • Garg, A., & Mahajan, S. (2001). A novel colorimetric method for assaying arginase activity. Clinical chemistry, 47(9), 1686–1687. [Link]

  • Spector, E. B., Rice, S. C., Kern, R. M., Hendrickson, R., & Cederbaum, S. D. (1983). Comparison of arginase activity in red blood cells of lower mammals, primates, and man: evolution to high activity in primates. American journal of human genetics, 35(6), 1133–1140. [Link]

  • Sumi, T., et al. (1982). Simple and Rapid Method for Determination of Arginase Activity in a Dried Blood Spot on Filter Paper and Hemolysate. Rinsho byori. The Japanese journal of clinical pathology, 30(3), 244-248. [Link]

  • Keenan, K. (n.d.). Enzyme and Protein Assays. Retrieved from [Link]

Sources

Validation

Comparative Guide: Nor-NOHA Monoacetate vs. CB-1158 in Immuno-Oncology

Executive Summary: The Bench vs. The Clinic In the landscape of metabolic immuno-oncology, Arginase inhibitors represent a critical class of therapeutics designed to reverse the immunosuppressive Tumor Microenvironment (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bench vs. The Clinic

In the landscape of metabolic immuno-oncology, Arginase inhibitors represent a critical class of therapeutics designed to reverse the immunosuppressive Tumor Microenvironment (TME).

  • Nor-NOHA monoacetate is the "Gold Standard Tool Compound." It is a transition-state analog with high solubility and immediate potency, making it the preferred choice for in vitro mechanistic validation and short-term biochemical assays. However, its rapid clearance (

    
     min) limits its utility in chronic in vivo efficacy studies.
    
  • CB-1158 (INCB001158) is the "Clinical Candidate." It is a small molecule designed for oral bioavailability and structural stability. While it shares the same target, its slow-offset binding kinetics and extended half-life (

    
     hours) allow for sustained Arginase inhibition in patients, making it the superior choice for translational in vivo models and clinical trials.
    
Mechanistic Foundation: Reversing Metabolic Anergy

Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs) secrete Arginase 1 (ARG1), which hydrolyzes L-Arginine into Urea and L-Ornithine.[1][2] The resulting depletion of extracellular L-Arginine triggers a starvation response in T-cells, leading to the downregulation of the TCR


-chain and cell cycle arrest in the 

phase.

Both compounds inhibit this hydrolysis, but their binding modes differ. Nor-NOHA mimics the tetrahedral intermediate of the reaction. CB-1158 binds with increased rigidity, forming a unique hydrogen-bond network that stabilizes the enzyme structure, contributing to its potency in physiological conditions.

Figure 1: Arginase-Mediated Immunosuppression Pathway

ArginasePathway MDSC MDSC / TAM (Secreting Cell) ARG1 Arginase 1 (Enzyme) MDSC->ARG1 Secretes L_Arg L-Arginine (Substrate) ARG1->L_Arg Hydrolyzes Ornithine L-Ornithine + Urea L_Arg->Ornithine Converts to TCell CD8+ T-Cell (Effector) L_Arg->TCell Required for Proliferation TCR TCR u03b6-Chain Expression TCell->TCR Downregulates (If Starved) Inhibitors Inhibitors (Nor-NOHA / CB-1158) Inhibitors->ARG1 Blocks Activity

Caption: MDSCs deplete L-Arginine via Arginase 1, starving T-cells. Inhibitors block this enzyme to restore T-cell function.[3][4]

Technical Comparison: Data & Specifications

The following data aggregates biochemical properties and experimental performance metrics.

FeatureNor-NOHA MonoacetateCB-1158 (INCB001158)
Primary Utility In Vitro Assays, Acute In Vivo Proof-of-ConceptTranslational In Vivo Models, Clinical Trials
Chemical Class Transition State Analog (N

-hydroxy-L-arginine)
Small Molecule Synthetic Inhibitor
Target Selectivity Potent against ARG1 & ARG2Highly selective for ARG1 (over ARG2)
Potency (

)

(Rat Liver),


(Human Recombinant ARG1)
Solubility High (Water/PBS)Moderate (Requires formulation for in vivo)
Route of Admin IV, IP (Intraperitoneal)Oral (PO)
Half-Life (

)
< 30 mins (Rapid clearance)~ 6 hours (Sustained exposure)
Stability Hygroscopic; store at -20°CStable solid; suitable for formulation
Cell Permeability ModerateHigh

Senior Scientist Insight: Do not use Nor-NOHA for long-term in vivo tumor growth inhibition studies unless you are using continuous infusion pumps. The rapid clearance means you will experience "sawtooth" pharmacokinetics, where the enzyme is uninhibited for significant periods between doses. Use CB-1158 for these studies to maintain


 target inhibition at steady state.[3][5]
Experimental Protocol: Ex Vivo T-Cell Suppression Assay

This protocol validates the ability of the inhibitor to rescue T-cell proliferation in the presence of Arginase-secreting MDSCs.

Why this protocol matters: Standard media (RPMI/DMEM) contains supraphysiological levels of Arginine (


). To see the effect of Arginase inhibitors, you must create an environment where Arginine is the limiting factor, mimicking the TME.
Materials
  • MDSCs: Isolated from tumor-bearing mice (e.g., 4T1 or CT26 models) using CD11b+/Gr-1+ magnetic bead sorting.

  • T-Cells: Pan-T cells isolated from healthy spleens, labeled with CFSE (Cell Trace).

  • Media: CRITICAL: Use Arginine-free RPMI supplemented with a controlled amount of L-Arginine (

    
    , physiological level) and 10% Dialyzed  FBS. (Standard FBS contains Arginase and Arginine; dialysis removes small molecules).
    
  • Stimulation: Anti-CD3/CD28 Dynabeads.

Step-by-Step Workflow
  • Isolation: Harvest tumors and dissociate into single-cell suspension. Isolate MDSCs (CD11b+/Gr-1+) via magnetic separation.

  • Labeling: Label healthy T-cells with CFSE (

    
     for 10 min at 37°C). Quench with cold media.
    
  • Co-Culture Setup:

    • Plate T-cells (

      
      /well) in a 96-well U-bottom plate.
      
    • Add MDSCs at varying ratios (1:1, 1:2, 1:4 MDSC:T-cell).

    • Add Anti-CD3/CD28 beads (1:1 bead:T-cell ratio).[6]

  • Treatment:

    • Group A: Vehicle (DMSO/PBS).

    • Group B: Nor-NOHA (

      
       - High dose required for sustained in vitro effect over 72h).
      
    • Group C: CB-1158 (

      
       - Clinical relevant concentration).
      
  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Analysis: Harvest cells, stain for CD8 (to gate cytotoxic T-cells), and analyze CFSE dilution via Flow Cytometry.

Self-Validating Check:

  • Negative Control: Unstimulated T-cells (Should show no proliferation/dilution).

  • Positive Control:[6][7] Stimulated T-cells without MDSCs (Should show max proliferation).

  • Success Criteria: MDSC co-culture (Vehicle) should suppress proliferation by >50%. Inhibitor treatment should restore proliferation to >80% of the Positive Control.

Workflow Visualization

The following diagram illustrates the experimental logic for validating these inhibitors.

Figure 2: T-Cell Rescue Assay Workflow

AssayWorkflow Start Tumor Tissue Harvest Iso_MDSC Isolate MDSCs (CD11b+/Gr-1+) Start->Iso_MDSC CoCulture Co-Culture Setup (Physiological Arg Media) Iso_MDSC->CoCulture Iso_TCell Isolate T-Cells (Spleen) Label CFSE Labeling Iso_TCell->Label Label->CoCulture Treat_Veh Vehicle (Suppression) CoCulture->Treat_Veh Treat_Nor Nor-NOHA (Rescue Control) CoCulture->Treat_Nor Treat_CB CB-1158 (Test Agent) CoCulture->Treat_CB FACS Flow Cytometry (CFSE Dilution) Treat_Veh->FACS Treat_Nor->FACS Treat_CB->FACS Result Data Output: % Proliferation Rescue FACS->Result

Caption: Workflow for assessing inhibitor efficacy in rescuing T-cell proliferation from MDSC-mediated suppression.

References
  • Steggerda, S. M., et al. (2017).[2][4][8][9] Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment.[3][4][8][10][11][12] Journal for ImmunoTherapy of Cancer, 5(1), 101.[2][9][10][11] Link[2][12]

  • Geiger, R., et al. (2016). L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity. Cell, 167(3), 829-842. Link

  • Custot, J., et al. (1997).[13] Nω-hydroxy-nor-L-arginine, a new potent inhibitor of arginase, reduces the growth of Tu-2 tumors in mice. American Journal of Physiology-Cell Physiology. Link

  • ClinicalTrials.gov. (2024). Study of the Arginase Inhibitor INCB001158 (CB-1158) in Patients With Advanced Solid Tumors.[14] U.S. National Library of Medicine. Link[5]

  • Van Zandt, M. C., et al. (2019). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid (ABH) Analogues as Arginase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Assessing Nor-NOHA Efficacy in Arginase-Modulated Mouse Models

Executive Summary Nor-NOHA ( -hydroxy-nor-L-arginine) is a potent, reversible, competitive inhibitor of arginase.[1] Unlike synthetic boronic acid derivatives (e.g., ABH), Nor-NOHA is an intermediate metabolite in the ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nor-NOHA (


-hydroxy-nor-L-arginine) is a potent, reversible, competitive inhibitor of arginase.[1] Unlike synthetic boronic acid derivatives (e.g., ABH), Nor-NOHA is an intermediate metabolite in the nitric oxide (NO) synthase pathway, making it a physiologically relevant tool for probing the Arginase-NOS balance .[2]

This guide details the assessment of Nor-NOHA efficacy, specifically focusing on distinguishing on-target modulation from off-target effects. It provides a comparative analysis against next-generation inhibitors (ABH, CB-1158) and outlines the rigorous use of arginase-deficient (


, 

)
mouse models as the "gold standard" negative controls for validating pharmacological specificity.

Mechanistic Profile & Signaling Architecture

Arginase (ARG) and Nitric Oxide Synthase (NOS) compete for the same substrate: L-Arginine . In pathological states (e.g., ischemia-reperfusion, tumor microenvironment, hypertension), Arginase upregulation depletes L-Arginine, uncoupling NOS and leading to superoxide formation rather than NO production.

Nor-NOHA Mechanism: Nor-NOHA mimics the transition state of L-Arginine hydrolysis. By binding to the binuclear manganese cluster within the Arginase active site, it prevents the formation of L-Ornithine and Urea, thereby shunting L-Arginine back toward the NOS pathway to restore endothelial function and immune surveillance.

Arginase_NOS_Competition cluster_shunt Therapeutic Shunt L_Arg L-Arginine Arg_Enzyme Arginase I/II (Mn2+ Cluster) L_Arg->Arg_Enzyme Hydrolysis NOS_Enzyme NO Synthase (eNOS/iNOS) L_Arg->NOS_Enzyme Oxidation Nor_NOHA Nor-NOHA (Inhibitor) Nor_NOHA->Arg_Enzyme Competitive Inhibition Ornithine L-Ornithine (Polyamines/Proline) Arg_Enzyme->Ornithine Urea Urea Arg_Enzyme->Urea NO Nitric Oxide (Vasodilation/Cytotoxicity) NOS_Enzyme->NO Coupled State Superoxide Superoxide (Oxidative Stress) NOS_Enzyme->Superoxide Uncoupled State (Low Arg)

Figure 1: The "Arginine Steal" phenomenon. Nor-NOHA blocks Arginase, restoring L-Arginine availability for NOS and preventing NOS uncoupling.

Comparative Analysis: Nor-NOHA vs. Alternatives

When designing a study, selecting the correct inhibitor is critical. While Nor-NOHA is excellent for acute mechanistic proof-of-concept, its pharmacokinetic (PK) profile differs significantly from clinical candidates like CB-1158.

FeatureNor-NOHA ABH CB-1158 (Numidargistat) Genetic Knockout (

)
Class N-hydroxy-L-arginine analogueBoronic acid derivativeSmall molecule (Clinical)Genetic Deletion
Mechanism Reversible, CompetitiveSlow-binding, CompetitiveReversible, Allosteric-likeTotal protein absence
Potency (

)
~0.5 - 12 µM (Tissue dependent)~20 - 50 nMLow NanomolarN/A (0% Activity)
Selectivity Non-selective (Arg1 & Arg2)Non-selectiveArg1 > Arg2Isoform Specific
PK (

)
Short (~30 min) . Rapid clearance.Long (~8 hours). Stable.Moderate. Oral bioavailability.[3][4]Permanent
BBB Permeability LowLowPoor (Peripheral restricted)N/A
Best Use Case Acute ex vivo vessel function; Proof of mechanism.Chronic in vivo efficacy studies.Translational oncology models.Validation Control

Critical Insight: Do not use Nor-NOHA for long-term chronic dosing without continuous infusion (e.g., osmotic minipump) due to its rapid clearance [1]. For chronic studies, ABH is often preferred.

Experimental Validation Strategy

To rigorously assess Nor-NOHA, you must prove that the observed phenotypic change is due to Arginase inhibition and not off-target toxicity. This requires a "Triangulation" approach.

Phase 1: Biochemical Potency (The Assay)

Before in vivo use, confirm the inhibitor's activity in your specific tissue lysate. Arginase activity varies wildly between liver (high Arg1) and endothelium (low Arg1/Arg2).

Protocol: Colorimetric Arginase Activity Assay Note: This protocol uses the reaction of urea with diacetyl monoxime.

Reagents:

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% Triton X-100.

  • Activation Buffer: 10 mM

    
     in 50 mM Tris-HCl (pH 7.5).
    
  • Substrate: 0.5 M L-Arginine (pH 9.7).

  • Stop Solution: Acid mixture (

    
    , 
    
    
    
    ).
  • Detection:

    
    -isonitrosopropiophenone (ISPF) or Diacetyl Monoxime.
    

Step-by-Step Workflow:

  • Tissue Lysis: Homogenize tissue (e.g., aorta, liver, tumor) in Lysis Buffer. Centrifuge 14,000 x g, 10 min, 4°C. Keep supernatant.

  • Urea Depletion (Crucial): If testing liver or serum, pass samples through a 10kDa spin column to remove endogenous urea, which causes high background noise.

  • Heat Activation: Mix 50 µL lysate with 50 µL Activation Buffer (

    
    ). Incubate at 55°C for 10 minutes. 
    
    • Why? Arginase is a metalloenzyme. The Mn2+ cluster is labile; heat activation is required to fully populate the active site for accurate

      
       measurement [2].
      
  • Inhibition Step: Add Nor-NOHA (serial dilutions: 0.1 µM to 100 µM) to the activated lysate. Incubate 5 min at 37°C.

  • Reaction: Add 50 µL L-Arginine substrate. Incubate at 37°C for 60 mins.

  • Termination & Detection: Add Stop Solution and Detection Reagent. Boil at 100°C for 45 mins (color development).

  • Read: Measure Absorbance at 540 nm.

Phase 2: The "Gold Standard" Specificity Check

Using Arginase-Deficient Mice (e.g.,


 for endothelial knockout) is the only way to prove drug specificity.

Experimental Design:

  • Group A: Wild Type (WT) + Vehicle

  • Group B: Wild Type (WT) + Nor-NOHA

  • Group C: Knockout (KO) + Vehicle

  • Group D: Knockout (KO) + Nor-NOHA

Interpretation Logic:

  • Efficacy: If Group B shows improvement (e.g., vasorelaxation) compared to Group A, Nor-NOHA is effective.

  • Mimicry: Group C (KO) should phenocopy Group B (Drug). If the KO does not reproduce the drug effect, the target may not be Arginase.

  • Specificity (The "Clean" Test): Compare Group C vs. Group D. There should be NO difference. If Nor-NOHA produces an effect in an animal lacking the target enzyme, the effect is off-target (e.g., direct antioxidant effects or NOS interference) [3].

Experimental Workflow Visualization

Validation_Workflow cluster_prep Sample Preparation cluster_assay Efficacy Assay Start Start: Tissue/Cell Harvest Lysis Lysis & Centrifugation (Remove Debris) Start->Lysis Urea_Clear Urea Depletion (Spin Column) Lysis->Urea_Clear High Urea Tissue Activation Mn2+ Heat Activation (55°C, 10 min) Lysis->Activation Low Urea Tissue Urea_Clear->Activation Incubation Incubate with Nor-NOHA (Dose Response) Activation->Incubation Substrate Add L-Arginine (Reaction Start) Incubation->Substrate Detection Colorimetric Detection (OD 540nm) Substrate->Detection Analysis Data Analysis: Compare IC50 vs KO Control Detection->Analysis

Figure 2: Step-by-step workflow for validating Nor-NOHA potency ex vivo.

References

  • Peyton, K. J., et al. (2009). Arginase inhibition mediates cardioprotection during ischaemia-reperfusion.[5] Cardiovascular Research.[5] Link

  • Corraliza, I. M., et al. (1994). Determination of arginase activity in macrophages: a micromethod. Journal of Immunological Methods. Link

  • Steppan, J., et al. (2013). Arginase inhibition reverses endothelial dysfunction in a mouse model of pulmonary hypertension. American Journal of Physiology-Lung Cellular and Molecular Physiology. Link

  • Grzywa, T. M., et al. (2020). Myeloid Cell-Derived Arginase in Cancer Immune Response. Frontiers in Immunology. Link

  • Van Zandt, M. C., et al. (2013). Discovery of (R)-2-amino-6-boronohexanoic acid (ABH) as a potent and selective inhibitor of arginase I and II. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.